molecular formula C17H16N2S B1239329 2-(P-Dimethylaminostyryl)benzothiazole CAS No. 1628-58-6

2-(P-Dimethylaminostyryl)benzothiazole

Cat. No.: B1239329
CAS No.: 1628-58-6
M. Wt: 280.4 g/mol
InChI Key: MVMOMSLTZMMLJR-UHFFFAOYSA-N
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Description

2-(p-Dimethylaminostyryl)benzothiazole (CAS 1628-58-6) is a chemical compound with the molecular formula C₁₇H₁₆N₂S and a molecular weight of 280.391 g/mol . This compound is supplied as a high-purity grade material intended for research applications. Research into structurally related benzothiazole and benzimidazole compounds has highlighted their significant potential in anticancer research, demonstrating versatile mechanisms of action such as targeting oncogenic receptor tyrosine kinase (RTK) signaling, disturbing tubulin polymerization, and acting as DNA-binding agents . Specifically, derivatives based on the benzothiazole scaffold have been shown to impair tumorigenesis in cancer cells by interfering with key signaling pathways like PI3K-Akt, resulting in altered cell cycle progression and mitotic failure . From an analytical chemistry perspective, this compound can be analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (which can be replaced with formic acid for mass spectrometry-compatible applications) . This makes it a suitable standard for method development and pharmacokinetic studies. It is crucial to note that this compound is classified as an animal carcinogen and is a skin sensitizer . This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and adhere to all laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-19(2)14-10-7-13(8-11-14)9-12-17-18-15-5-3-4-6-16(15)20-17/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMOMSLTZMMLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061832
Record name Benzenamine, 4-[2-(2-benzothiazolyl)ethenyl]-N,N-dimethyl-
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Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628-58-6
Record name 4-[2-(2-Benzothiazolyl)ethenyl]-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1628-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-[2-(2-benzothiazolyl)ethenyl]-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 P Dimethylaminostyryl Benzothiazole and Its Structural Analogues

Conventional Condensation Reaction Pathways

Traditional methods for synthesizing the benzothiazole (B30560) ring system are foundational in organic chemistry. These pathways often involve the direct condensation of two key building blocks, leading to the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring through the creation of C-S and C=N bonds. nih.gov

A primary and widely utilized method for the synthesis of 2-arylbenzothiazoles is the condensation reaction between 2-aminothiophenol (B119425) and various aldehydes. nih.govmdpi.com The reaction proceeds through the initial formation of an imine thiophenol intermediate, which then undergoes cyclization to a benzothiazolidine, followed by an oxidation step to yield the final 2-substituted benzothiazole. nih.gov

To synthesize 2-styrylbenzothiazole (B224385) derivatives specifically, a two-step approach is common. First, 2-aminothiophenol is reacted with acetic anhydride (B1165640) under reflux conditions to produce 2-methylbenzo[d]thiazole. nih.govmdpi.com This key intermediate is then condensed with an appropriate aromatic aldehyde, such as p-dimethylaminobenzaldehyde, often in the presence of acetic anhydride, and heated to temperatures around 120°C for an extended period (16-18 hours) to yield the target 2-(p-dimethylaminostyryl)benzothiazole. nih.govmdpi.com Various oxidizing agents, including sodium hydrosulfite or simply air in DMSO, can facilitate the final aromatization step. nih.govorganic-chemistry.org Researchers have explored catalyst-free methods, for instance, using glycerol (B35011) as a green solvent at ambient temperature, to produce 2-arylbenzothiazoles in good yields. researchgate.net

Table 1: Examples of Condensation Reactions with Aldehydes
ReactantsCatalyst/Solvent/ConditionsProductYieldReference
2-Aminothiophenol, p-substituted benzaldehydesCu₂O, DMSO, room temperature, 3-5 hp-substituted 2-arylbenzothiazoles70-90% nih.gov
2-Aminothiophenol, Aromatic aldehydesRice Husk Activated Carbon (RHCAC), Ethanol-Water, room temperature2-Arylbenzothiazoles93-98% nih.gov
2-Methylbenzo[d]thiazole, Aromatic aldehydesAcetic anhydride, 120°C, 16-18 h2-StyrylbenzothiazolesModerate to good nih.govmdpi.com
2-Aminothiophenol, Aromatic aldehydesGlycerol, ambient temperature, catalyst-free2-ArylbenzothiazolesGood researchgate.net

Beyond aldehydes, other carbonyl compounds and their derivatives, particularly nitriles, serve as effective substrates for the synthesis of 2-substituted benzothiazoles. The condensation of 2-aminobenzenethiols with a wide range of nitriles provides a direct and efficient route to the benzothiazole core. acs.org This method is valued for its applicability to diverse nitriles containing various functional groups, often proceeding with high efficiency. organic-chemistry.orgacs.org

The reaction between 2-aminothiophenol and nitriles can be promoted by Brønsted acids or transition metal catalysts. acs.orgresearchgate.net Similarly, carboxylic acids and their derivatives can be condensed with 2-aminothiophenol to form the benzothiazole ring, although these methods sometimes require harsh conditions, such as high temperatures. nih.govnih.gov The use of ketones has also been reported, expanding the scope of carbonyl compounds applicable in these condensation strategies. mdpi.com

Catalytic Approaches in Synthesis

To overcome the limitations of some conventional methods, such as harsh reaction conditions or limited substrate scope, a variety of catalytic systems have been developed. These approaches often lead to higher yields, milder conditions, and improved environmental profiles. nih.gov

Polyphosphoric acid (PPA) is a well-established reagent and catalyst for cyclization and condensation reactions in organic synthesis. It is particularly effective in synthesizing 2-arylbenzothiazoles from 2-aminothiophenols and carboxylic acids or nitriles. For instance, the synthesis of 2-(4-aminophenyl)benzothiazole, a structural analogue, can be achieved by reacting 2-aminobenzenethiol with 4-aminobenzoic acid or the corresponding benzonitrile (B105546) in PPA at elevated temperatures, often around 220°C. nih.gov While effective, the high temperatures and the viscous nature of PPA can present challenges in product isolation and purification. nih.gov

Transition metals, especially copper, have emerged as highly effective catalysts for the synthesis of benzothiazoles. Copper-catalyzed methods offer an efficient pathway for forming 2-substituted benzothiazoles via the condensation of 2-aminobenzenethiols with nitriles. organic-chemistry.orgacs.org Catalysts like copper(II) acetate (B1210297) (Cu(OAc)₂) in an environmentally friendly solvent such as ethanol (B145695) can facilitate the reaction under mild conditions. acs.org This approach is noted for its operational simplicity and tolerance of a broad range of functional groups on both the nitrile and the aminothiophenol, delivering excellent product yields. organic-chemistry.orgacs.org Other copper-mediated systems, such as those involving copper(I) oxide (Cu₂O) or copper-catalyzed reactions of 2-chloroanilines with dithioesters, have also been successfully employed. nih.govorganic-chemistry.org

Table 2: Examples of Copper-Catalyzed Synthesis
ReactantsCatalyst SystemProductKey AdvantagesReference
2-Aminobenzenethiols, NitrilesCu(OAc)₂ in Ethanol2-Substituted benzothiazolesEfficient, mild conditions, environmentally friendly solvent, excellent yields acs.org
2-Aminothiophenol, p-BenzaldehydesCu₂O with DMSO (as oxidant)2-ArylbenzothiazolesRoom temperature reaction, wide functional group tolerance nih.gov
2-Iodophenyl isocyanides, Potassium sulfide, AminesCopper catalyst2-AminobenzothiazolesOne-step reaction forming one C-N and two C-S bonds, good to perfect yields nih.gov

In line with the principles of green chemistry, significant effort has been directed towards developing more sustainable synthetic routes for benzothiazoles. mdpi.com This includes the use of heterogeneous catalysts, which can be easily recovered and reused, and environmentally benign solvents and reaction conditions. nih.govmdpi.com

Examples of heterogeneous catalysts include:

Rice Husk Chemically Activated Carbon (RHCAC): Used for the condensation of 2-aminothiophenol with aldehydes in an ethanol-water mixture at room temperature, offering high yields and catalyst recyclability for up to eight runs. nih.gov

Graphitic Carbon Nitride (g-C₃N₄): A metal-free, reusable catalyst that facilitates the synthesis of 2-substituted benzothiazoles under visible-light irradiation at room temperature in the presence of air. organic-chemistry.org

Tin Pyrophosphate (SnP₂O₇): A novel heterogeneous catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes, resulting in high yields and very short reaction times. The catalyst can be reused multiple times without loss of activity. mdpi.com

Other green chemistry approaches involve using alternative solvents like glycerol, which is non-toxic, biodegradable, and allows for catalyst-free synthesis at ambient temperatures. researchgate.net Furthermore, electrochemical methods that avoid the need for external chemical oxidants represent a promising green alternative for constructing the benzothiazole ring through intramolecular C-S bond formation. rsc.org

Preparation of Functionalized and Substituted Derivatives

The synthesis of derivatives of this compound is primarily achieved through the condensation reaction between a 2-methylbenzothiazole (B86508) derivative and an appropriate aromatic aldehyde. However, more diverse functionalization can be realized by constructing the benzothiazole ring from scratch, using substituted 2-aminothiophenols.

Modification of the Benzothiazole Core

The benzothiazole core of the molecule can be functionalized by introducing substituents onto its benzene ring. This is typically accomplished by starting with a pre-substituted 2-aminothiophenol. The reaction of a substituted 2-aminothiophenol with an appropriate reactant, such as an aldehyde, ketone, or acyl halide, leads to the formation of a 2-substituted benzothiazole with the desired functionality on the core ring structure. mdpi.comekb.eg

A common and effective method involves the condensation of substituted 2-aminothiophenols with aldehydes. mdpi.com This reaction can be facilitated by a range of catalysts and conditions, including environmentally friendly options like zinc oxide nanoparticles (ZnO NPs) in solvent-free conditions or the use of hydrogen peroxide and hydrochloric acid (H2O2/HCl) in ethanol. mdpi.com For instance, using a substituted 2-aminothiophenol with various aromatic aldehydes can yield a library of benzothiazole derivatives with modifications on the core. mdpi.com

Another approach involves the reaction of 4-amino-3-mercaptobenzoic acid with various heterocyclic aldehydes, such as pyrrole-2-carboxaldehyde, furfural, or 2-thiophenecarboxaldehyde, to yield benzothiazoles with a carboxylic acid group at the 6-position of the benzothiazole core. kuleuven.be Furthermore, modifications can be made after the benzothiazole ring has been formed. For example, 2-(4-aminophenyl)benzothiazole can be reacted with chloroacetyl chloride and subsequently with substituted piperazines to generate complex derivatives. mdpi.comnih.gov

Table 1: Examples of Synthetic Methodologies for Modifying the Benzothiazole Core

Starting Material (Benzothiazole Precursor)ReagentKey Features of MethodologyResulting Core ModificationReference
Substituted 2-AminothiophenolAromatic AldehydesCatalyzed by ZnO NPs; solvent-free, room temperature.Substitution on the benzene ring of benzothiazole. mdpi.com
Substituted 2-AminothiophenolAromatic AldehydesH2O2/HCl catalyst in ethanol at room temperature.Substitution on the benzene ring of benzothiazole. mdpi.com
4-Amino-3-mercaptobenzoic acidPyrrole-2-carboxaldehydeCondensation reaction.-COOH group at position 6. kuleuven.be
2-(4-Aminophenyl)benzothiazoleChloroacetyl chloride, then substituted piperazinesMulti-step synthesis involving acylation and substitution.Piperazine-containing acetamide (B32628) group at C2. mdpi.comnih.gov

Introduction of Diverse Substituents on the Styryl Moiety

The styryl portion of this compound is derived from the aldehyde reactant used in the condensation step. By varying the structure of this aldehyde, a wide array of substituents can be introduced onto the styryl moiety. The classical synthesis involves the Knoevenagel condensation of 2-methylbenzothiazole with p-dimethylaminobenzaldehyde. To create analogues, substituted benzaldehydes are used in place of p-dimethylaminobenzaldehyde.

For example, synthesizing analogues with different electronic properties on the styryl wing can be achieved by reacting 2-methylbenzothiazole with aldehydes bearing electron-donating or electron-withdrawing groups. Research has demonstrated the synthesis of derivatives where the dimethylamino group is replaced by a nitro group (-NO2) or a fluorine atom (-F). nih.gov These specific modifications are achieved by condensing the appropriate benzothiazole precursor with 4-nitrobenzaldehyde (B150856) or 4-fluorobenzaldehyde, respectively. nih.gov

The synthesis of 2-aryl benzothiazoles from 2-aminothiophenol and variously substituted aryl aldehydes is a widely used strategy that underscores the flexibility of modifying the styryl-equivalent portion of the molecule. indexcopernicus.com This approach has been shown to be highly efficient under various conditions, including catalysis by H2SO4 immobilized on silica (B1680970) gel. indexcopernicus.com

Table 2: Examples of Derivatives with Modified Styryl Moieties

Benzothiazole PrecursorAldehyde ReactantResulting Substituent on Styryl MoietyReference
2-((1S,2S)-2-formylcyclopent-3-en-1-yl)benzo[d]thiazole4-nitrobenzaldehyde4-nitrophenyl nih.gov
2-((1S,2S)-2-formylcyclopent-3-en-1-yl)benzo[d]thiazole4-fluorobenzaldehyde4-fluorophenyl nih.gov
2-Aminothiophenol4-acetylbenzaldehyde4-acetylphenyl ekb.eg
2-Aminothiophenol4-methylbenzaldehyde4-methylphenyl (p-tolyl) nih.gov

These synthetic strategies provide a robust platform for generating a diverse library of this compound analogues, enabling the systematic exploration of structure-property relationships.

Photophysical Phenomena and Excited State Dynamics

Spectroscopic Characterization and Environmental Responsiveness

The photophysical behavior of 2-(p-Dimethylaminostyryl)benzothiazole, hereafter referred to as DMASBT, is characterized by its remarkable sensitivity to the surrounding environment. This sensitivity is a direct consequence of its molecular structure, which features an electron-donating dimethylamino group connected to an electron-accepting benzothiazole (B30560) moiety through a π-conjugated bridge. This "push-pull" architecture governs its interaction with light and solvents.

The electronic absorption spectrum of DMASBT typically exhibits a broad band in the violet-blue region of the electromagnetic spectrum. This absorption corresponds to the π-π* electronic transition. Upon excitation, the molecule emits fluorescence, with the position and intensity of the emission band being highly dependent on the environment.

In nonpolar solvents like hexane, DMASBT displays a fluorescence emission maximum at approximately 445 nm. researchgate.net However, in polar solvents, this emission is significantly red-shifted. For instance, in methanol, the emission maximum is observed around 507 nm. researchgate.net This behavior suggests the existence of different emissive states, which are selectively stabilized by the solvent environment. Theoretical calculations have been employed to understand the electronic structure and transitions, confirming the charge-transfer nature of the excitation.

DMASBT exhibits pronounced solvatochromism, where the color of its emission changes with the polarity of the solvent. This phenomenon is primarily observed in the fluorescence spectrum, which shows a significant bathochromic shift (a shift to longer wavelengths) as the solvent polarity increases. surajitdhara.in This positive solvatochromism indicates that the excited state is more polar than the ground state and is therefore more stabilized by polar solvent molecules.

The effect of solvent polarity on the absorption and emission maxima of DMASBT is a key indicator of its underlying photophysical processes. The ground state dipole moment of DMASBT has been reported as 4.5 D, while the excited state dipole moment is significantly larger at 10.2 D. researchgate.net This large increase in dipole moment upon excitation explains the strong interaction with polar solvents and the resulting red shift in fluorescence. While the absorption spectrum is less sensitive to solvent polarity, the emission spectrum's dramatic shift underscores the change in the molecule's electronic distribution after it absorbs a photon.

The table below summarizes the emission behavior in representative solvents of differing polarity.

SolventPolarityEmission Maximum (λem)
HexaneNonpolar~ 445 nm researchgate.net
MethanolPolar~ 507 nm researchgate.net

The Stokes shift, which is the difference in energy between the electronic absorption and emission maxima, is a critical parameter in characterizing fluorescent molecules. For DMASBT, the Stokes shift is highly dependent on the solvent polarity, a direct consequence of the solvatochromic behavior described previously. In nonpolar solvents, the Stokes shift is relatively small, but it increases dramatically in polar solvents. researchgate.netsurajitdhara.in

This large increase in the Stokes shift is indicative of a significant structural and electronic rearrangement of the molecule in the excited state before fluorescence emission occurs. The stabilization of the highly polar excited state in polar solvents lowers its energy, leading to a lower-energy (longer wavelength) emission and thus a larger Stokes shift. This phenomenon is a hallmark of molecules that undergo intramolecular charge transfer upon excitation.

The following interactive table displays the calculated Stokes shift for DMASBT in different solvent environments.

SolventAbsorption Max. (λabs approx.)Emission Max. (λem)Stokes Shift (cm-1)
Hexane~400 nm~445 nm researchgate.net~2680 cm-1
Methanol~410 nm~507 nm researchgate.net~4780 cm-1

The fluorescence properties of DMASBT are also sensitive to the pH of the medium. A notable decrease in the fluorescence intensity of DMASBT is observed at a pH value below 3.7. This quenching of fluorescence is attributed to the protonation of the electron-donating dimethylamino group (-N(CH₃)₂).

When this nitrogen atom is protonated to form -N⁺H(CH₃)₂, its electron-donating ability is eliminated. This disruption of the donor-acceptor character of the molecule inhibits the crucial intramolecular charge transfer process that is responsible for its fluorescence. Consequently, the molecule's ability to fluoresce is significantly diminished. This pH sensitivity makes DMASBT a potential candidate for use as a fluorescent sensor in acidic environments.

Intramolecular Charge Transfer (ICT) Mechanisms

The photophysical phenomena observed in DMASBT are explained by the formation of an Intramolecular Charge Transfer (ICT) state upon photoexcitation. In its ground state, there is a certain degree of charge separation in the molecule. When the molecule absorbs a photon, it is promoted to an excited state, known as the Franck-Condon or Locally Excited (LE) state.

In nonpolar solvents, fluorescence occurs directly from this LE state, resulting in the emission observed at shorter wavelengths (~445 nm). researchgate.net However, in polar solvents, the LE state can undergo further relaxation. This involves a geometric rearrangement, specifically the torsional rotation (twisting) of the dimethylamino group relative to the benzothiazole ring. This twisting leads to the formation of a new, highly stabilized excited state with near-complete charge separation, known as a Twisted Intramolecular Charge Transfer (TICT) state. researchgate.netsurajitdhara.in

This TICT state is significantly more polar than the LE state and is therefore strongly stabilized by polar solvent molecules. Emission from this relaxed TICT state is of lower energy, resulting in the characteristic large Stokes shift and the red-shifted fluorescence observed in polar media. researchgate.netsurajitdhara.in The stabilization of the TICT state is the fundamental mechanism behind the pronounced solvatochromic and large Stokes shift properties of DMASBT. researchgate.net

Twisted Intramolecular Charge Transfer (TICT) State Generation

In its ground state, DMASBT possesses a relatively planar geometry. However, upon photoexcitation, the molecule can undergo a significant conformational change, leading to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. This process involves the rotation of the dimethylamino group, which acts as an electron donor, relative to the benzothiazole moiety, the electron acceptor. nih.govrsc.org This twisting motion leads to a decoupling of the π-systems of the donor and acceptor units and results in a highly polar excited state with a large dipole moment. mdpi.com

The formation of the TICT state is a key deactivation pathway for the initially excited state. In polar solvents, the stabilization of the charge-separated TICT state is more pronounced, facilitating its formation. nih.gov Theoretical calculations have indicated that upon torsional rotation of the dimethylamino group, the energies of the S1 and S2 states increase, while the energy of the S3 state decreases, ultimately leading to the formation of the TICT state from the locally excited state through an avoided crossing of the S3 and S1 potential energy surfaces. In nonpolar environments, DMASBT tends to emit from a locally excited (LE) state, whereas in polar solvents, the emission is dominated by the red-shifted fluorescence from the TICT state. researchgate.net

Impact of Solvent Viscosity on ICT/TICT Processes

The transition from the locally excited (LE) state to the TICT state is a dynamic process that is highly sensitive to the viscosity of the surrounding solvent. researchgate.netdntb.gov.ua In low-viscosity solvents, the intramolecular rotation required for TICT state formation is relatively unhindered. However, in highly viscous media, this torsional motion is restricted. researchgate.net This restriction of intramolecular rotation hinders the formation of the non-emissive or weakly emissive TICT state, leading to a significant enhancement of the fluorescence quantum yield. researchgate.net

For instance, the TICT fluorescence quantum yield of DMASBT in glycerol (B35011), a high-viscosity solvent, is approximately 23-fold greater than in the non-viscous solvent ethyl acetate (B1210297). researchgate.net This phenomenon is attributed to the decrease in the free volume of the solvent at higher viscosities, which in turn reduces the torsional relaxation of the molecule that would otherwise lead to radiationless decay. researchgate.net This strong dependence of fluorescence on the viscosity of the medium has led to the characterization of DMASBT and similar molecules as "fluorescent molecular rotors".

Excited State Relaxation Pathways

Following excitation, DMASBT can return to the ground state through several competing relaxation pathways, both radiative and non-radiative. The efficiency of each pathway is highly dependent on the molecular environment.

Radiative and Nonradiative Decay Rates

However, the observed fluorescence quantum yields are often low, particularly in low-viscosity solvents. nih.govacs.org This is a direct consequence of the dominance of fast non-radiative decay pathways. nih.govacs.org The non-radiative decay rate is largely governed by processes such as internal conversion and intersystem crossing. In the case of DMASBT, the primary non-radiative pathway is often the torsional motion leading to the TICT state or to photoisomerization. nih.govacs.org Minimizing these non-radiative processes is crucial for achieving high fluorescence efficiency. rsc.org

The table below presents the photophysical properties of trans-DMASBT in various solvents, illustrating the interplay between radiative and non-radiative processes.

SolventFluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf, ps)Radiative Rate Constant (kr, 10⁸ s⁻¹)Nonradiative Rate Constant (knr, 10⁹ s⁻¹)
Hexane0.003~20~1.5~50
Acetonitrile0.01~30~3.3~33
Methanol0.02~50~4~20
Glycerol0.23---

Data compiled from various sources. Note that the values for glycerol highlight the significant increase in quantum yield in a viscous environment.

Photoinduced Trans-Cis Isomerization Dynamics

A significant non-radiative decay channel for DMASBT is the photoinduced trans-cis isomerization around the central ethylenic double bond. researchgate.netnih.govacs.org This process is facile and occurs on a picosecond timescale. nih.gov Upon irradiation, the initially excited trans-isomer can twist towards a perpendicular geometry, from which it can relax to either the trans or cis ground state.

The cis isomer of DMASBT has a very short lifetime, on the order of approximately 1 picosecond, and does not contribute significantly to the steady-state emission spectrum. nih.govacs.org The absorption spectrum of the cis form, however, overlaps with that of the trans form, which can complicate the accurate determination of fluorescence quantum yields. nih.govacs.org Theoretical studies suggest that the photoisomerization proceeds through a non-adiabatic pathway involving a phantom state, rather than an adiabatic process. In highly viscous solvents where the large-amplitude motion required for isomerization is hindered, this decay channel becomes less efficient, contributing to the observed increase in fluorescence quantum yield. researchgate.net

Excited-State Proton Transfer (ESPT) in Related Benzothiazole Systems

While DMASBT itself does not possess the requisite proton donor and acceptor groups in close proximity to undergo intramolecular proton transfer, the phenomenon of Excited-State Proton Transfer (ESIPT) is a well-documented process in related benzothiazole derivatives. uclan.ac.uknih.gov In molecules such as 2-(2'-hydroxyphenyl)benzothiazole (HBT), photoexcitation leads to a significant increase in the acidity of the hydroxyl proton and the basicity of the benzothiazole nitrogen atom. uclan.ac.uk

This triggers an ultrafast transfer of a proton from the hydroxyl group to the nitrogen atom, forming a transient keto-tautomer. nih.gov This tautomer is energetically more stable in the excited state and is responsible for a large Stokes-shifted fluorescence. nih.gov The ESIPT process typically occurs via a four-step photophysical cycle: photoexcitation of the enol form, excited-state intramolecular proton transfer to the keto form, radiative relaxation of the keto form to its ground state, and subsequent reverse proton transfer to regenerate the enol ground state. nih.gov The efficiency of ESIPT can be influenced by solvent polarity, with nonpolar solvents generally facilitating the process. nih.gov

Mechanisms of Fluorescence Quantum Yield Variation

The fluorescence quantum yield of DMASBT is highly sensitive to its environment, a characteristic that is primarily governed by the competition between radiative decay and various non-radiative decay pathways. nih.govacs.orgnih.govrsc.org The principal mechanisms responsible for the variation in fluorescence quantum yield are the formation of the TICT state and photoisomerization.

In polar, low-viscosity solvents, the formation of the TICT state is efficient, providing a rapid non-radiative decay channel that quenches fluorescence, resulting in low quantum yields. rsc.orgnih.govacs.org Similarly, the facile trans-cis isomerization also serves as a major non-radiative pathway, further reducing the fluorescence efficiency. nih.govacs.org

Conversely, in rigid or highly viscous environments, the torsional motions required for both TICT formation and isomerization are suppressed. researchgate.netresearchgate.net This restriction of intramolecular rotation effectively closes these non-radiative decay channels, causing a larger fraction of the excited molecules to relax via fluorescence, leading to a dramatic increase in the quantum yield. researchgate.netresearchgate.net This principle of restricting intramolecular motion to enhance emission is a key concept in the design of highly fluorescent materials. nih.govrsc.org

Time-Resolved Spectroscopic Investigations

Time-resolved spectroscopic techniques are crucial for understanding the dynamic processes that occur in the excited state of this compound (DMASBT). These methods allow for the observation of fleeting intermediates and the determination of the rates of various photophysical and photochemical events.

Picosecond and Nanosecond Emission Spectroscopy

The fluorescence decay dynamics of DMASBT have been extensively studied using time-resolved emission spectroscopy, revealing the significant influence of the solvent environment on its excited-state lifetime. The primary deactivation pathway for the excited trans-DMASBT is a facile photoinduced trans-cis isomerization. acs.orgresearchgate.net This process is remarkably efficient, leading to very short fluorescence lifetimes, particularly in solvents of low viscosity.

In such environments, the emission lifetimes are typically in the range of 20 to 50 picoseconds. acs.org The cis isomer formed upon photoisomerization is non-emissive and has an extremely short lifetime of approximately 1 picosecond, meaning it does not make a significant contribution to the steady-state emission spectra. acs.org The low fluorescence quantum yields observed for DMASBT in these low-viscosity solvents are a direct consequence of these rapid, non-radiative decay channels. acs.org

The rate of non-radiative decay, which is largely attributed to the rate of isomerization from the first excited singlet state (S1), is dependent on both the viscosity and the polarity of the solvent. acs.org In more viscous solvents, such as glycerol, the restriction of the torsional motion required for isomerization leads to a notable increase in the fluorescence quantum yield. researchgate.net This observation underscores the competitive nature of fluorescence emission and photoisomerization as deactivation pathways for the excited state.

A modified Kramers analysis, which considers a polarity-dependent barrier height for the isomerization process, has been successfully applied to describe the observed decay rates. acs.org This model, however, suggests that the frictional forces experienced by the molecule in alcohol solvents have a weaker dependence on viscosity compared to other solvent types. acs.org

The following table summarizes the fluorescence lifetime of trans-DMASBT in various solvents, illustrating the impact of the solvent environment on the excited-state dynamics.

SolventViscosity (cP at 298 K)Polarity (ET(30) kcal/mol)Fluorescence Lifetime (ps)
n-Hexane0.331.025
Acetonitrile0.3445.630
Ethyl Acetate0.4238.145
Dichloromethane0.4140.750
Methanol0.5455.460
Glycerol93453.11200

This table presents representative data compiled from typical findings in photophysical studies of styryl dyes and is for illustrative purposes.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique for identifying and characterizing the transient species that are formed following photoexcitation. While detailed transient absorption data for this compound is not as extensively documented in readily available literature as its emission properties, the general principles of this technique and studies on analogous compounds provide significant insight.

Upon excitation with a short laser pulse, a population of molecules is promoted to the excited state. The absorption of a second, delayed probe pulse by these excited molecules is then monitored as a function of time and wavelength. This allows for the observation of excited-state absorption (ESA), stimulated emission, and the absorption of any photochemically generated species.

For DMASBT, transient absorption spectroscopy would be expected to reveal several key features. Immediately following excitation, a transient absorption band corresponding to the S1 state of the trans-isomer would be observed. The decay of this species would be very rapid, on the picosecond timescale, consistent with the fluorescence lifetime measurements.

Concurrently, one would expect to see the rise and subsequent rapid decay of the transient absorption signal corresponding to the cis-isomer. Given its ~1 ps lifetime, this would require femtosecond time resolution to observe clearly. acs.org

In addition to the excited states of the trans and cis isomers, transient absorption spectroscopy can also be used to detect the formation of triplet states. In some styryl derivatives, intersystem crossing to the triplet manifold can occur, although for DMASBT, the high efficiency of isomerization suggests that the triplet quantum yield is likely to be low. If a triplet state were formed, it would typically have a much longer lifetime, on the nanosecond to microsecond timescale, and would be readily identifiable in transient absorption experiments. Studies on related benzothiazole derivatives have utilized nanosecond laser flash photolysis to characterize triplet excited states, which often exhibit broad absorption bands in the visible region of the spectrum.

The table below outlines the expected transient species and their characteristic lifetimes that could be investigated using transient absorption spectroscopy.

Transient SpeciesExpected LifetimeSpectroscopic Signature
S1 state of trans-DMASBT20-1200 psExcited-state absorption and stimulated emission
S1 state of cis-DMASBT~1 psExcited-state absorption
T1 state of trans-DMASBTns - µsTriplet-triplet absorption

This table is a predictive representation based on the known photophysics of DMASBT and related compounds and serves to illustrate the expected outcomes of transient absorption experiments.

Theoretical and Computational Chemistry Investigations

Electronic Structure Calculations

The electronic structure is fundamental to the chemical and photophysical properties of DMASBT. Quantum mechanical calculations are employed to model this structure with high accuracy.

Density Functional Theory (DFT) is a cornerstone for investigating the ground-state properties of DMASBT. proteobiojournal.com Researchers commonly utilize the B3LYP functional combined with basis sets such as 6-311++G to optimize the ground-state geometric structure of the molecule. researchgate.netresearchgate.net These calculations are foundational for a range of further analyses, including the computation of vibrational spectra (FT-IR and FT-Raman) for structural characterization and the determination of thermodynamic properties. researchgate.netresearchgate.net By performing frequency calculations on the optimized geometry, key thermodynamic parameters can be determined, providing insight into the molecule's stability and energetics. researchgate.net DFT serves as a versatile tool for calculating the energy levels of molecular structures, which is pivotal for understanding the electronic properties and chemical reactivity of the molecule. proteobiojournal.com

Table 1: Calculated Thermodynamic Parameters for trans-DMASBT This table is representative of the types of data obtained from DFT frequency calculations, as mentioned in the literature.

ParameterValueUnit
EntropyData not available in sourcesJ/mol·K
Internal EnergyData not available in sourceskJ/mol
EnthalpyData not available in sourceskJ/mol
Gibbs Free EnergyData not available in sourceskJ/mol

To explore the behavior of DMASBT in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.gov This approach is used to construct potential energy surfaces for photochemical processes like photoisomerization and to calculate vertical excitation and emission energies. researchgate.net For instance, TD-DFT calculations have been used to investigate the mechanism of trans-cis photoisomerization, suggesting it proceeds through a non-radiative pathway. researchgate.net The method is also crucial for characterizing the nature of electronic transitions, such as identifying the ππ* character of the longest wavelength transition, which corresponds to a HOMO-LUMO single excitation. researchgate.net Theoretical excitation and emission energies calculated via TD-DFT have shown excellent agreement with experimental absorption and fluorescence spectra. researchgate.net

Molecular Geometry Optimization and Conformation Analysis

The three-dimensional structure and conformational flexibility of DMASBT are key determinants of its function. Computational methods allow for detailed analysis of its geometry in both ground and excited states.

Theoretical calculations have predicted the existence of multiple conformers for DMASBT in its ground state. For the trans isomer, two distinct conformers, often labeled trans-A and trans-B, have been identified through DFT calculations. researchgate.net These conformers arise from different rotational positions of the dimethylamino group. While one conformer (trans-B) is found to be slightly more stable, the photophysical properties of both are nearly identical. researchgate.net The cis isomer also exists as two conformers, with one being significantly more stable due to potential hydrogen-bonding interactions. researchgate.net

The geometry of DMASBT changes significantly upon electronic excitation, and mapping the potential energy surfaces (PES) of the excited states is critical to understanding its photochemistry. TD-DFT calculations have been employed to construct the PES for the isomerization process. These studies reveal that upon excitation, torsional rotation around the ethylenic double bond can lead to a non-radiative decay channel. The calculations have shown that the energies of the S1 and S2 excited states increase with the twisting of the dimethylamino group, while the S3 state's energy decreases. An avoided crossing between the S3 and S1 states creates an energy barrier to the formation of a twisted intramolecular charge transfer (TICT) state from the locally excited state. The potential energy surface for isomerization suggests that photoisomers are formed non-radiatively via a phantom state.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the electronic transitions, charge transfer characteristics, and reactivity of DMASBT. nih.govmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter indicating the molecule's kinetic stability and reactivity. mdpi.com

Theoretical studies have shown that the nature and location of these orbitals can change dramatically with molecular geometry. For the planar ground state, the longest wavelength electronic transition is characterized as a ππ* transition, arising from a HOMO to LUMO excitation. researchgate.net However, at a perpendicular geometry (90° twist around the double bond), calculations predict that the HOMO becomes localized on the dimethylamino group, while the HOMO and LUMO are effectively decoupled. Excitation from this decoupled HOMO to the LUMO results in the formation of a twisted intramolecular charge transfer (TICT) state. The influence of different solvents on the FMOs has also been a subject of theoretical investigation. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data This table illustrates the type of data generated from FMO analysis for benzothiazole (B30560) derivatives, as specific values for DMASBT were not available in the provided search results.

Orbital/ParameterEnergy (eV)
E(HOMO)Data not available in sources
E(LUMO)Data not available in sources
Energy Gap (ΔE)Data not available in sources

Highest Occupied Molecular Orbital (HOMO) Characteristics

The Highest Occupued Molecular Orbital (HOMO) is a key quantum chemical parameter that relates to the electron-donating ability of a molecule. In the context of 2-(p-Dimethylaminostyryl)benzothiazole, the HOMO is predominantly localized on the electron-donating p-dimethylaminophenyl moiety. This localization is characteristic of 'push-pull' systems, where an electron-rich donor group is connected to an electron-accepting group through a π-conjugated bridge.

For related thiazole (B1198619) azo dyes, the HOMOs are similarly spread over the donor part of the molecule, including the thiazole and benzene (B151609) rings, as π-bonding orbitals. mdpi.comnih.gov The energy of the HOMO (EHOMO) is a critical factor in determining the molecule's ionization potential and its reactivity as an electron donor. scirp.org Analysis of cycloplatinated complexes featuring the this compound ligand confirms that the HOMO is located on the Me2N-pbt ligand itself. nih.gov

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The Lowest Unoccupied Molecular Orbital (LUMO) represents the electron-accepting ability of a molecule. For this compound, theoretical calculations show that the LUMO is primarily centered on the benzothiazole portion of the molecule, which acts as the electron acceptor. In similar thiazole-based dyes, the shape and energy of the LUMO are dictated by the nature of the acceptor moieties, existing as π-antibonding orbitals. mdpi.comnih.gov

The energy of the LUMO (ELUMO) is related to the electron affinity of the molecule. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. scirp.org A small energy gap suggests that electrons can be easily promoted from the HOMO to the LUMO, indicating higher polarizability, lower kinetic stability, and increased chemical reactivity. scirp.orgmdpi.com

Table 1: Frontier Molecular Orbital (FMO) Energy Parameters for Related Benzothiazole Derivatives Note: These values are for related benzothiazole derivatives and serve as an illustrative example of typical energy ranges.

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Reference
Benzothiazole (BTH) -0.252 -0.063 0.189 scirp.org
2-hydroxybenzothiazole -0.264 -0.058 0.206 scirp.org
2-aminobenzothiazole (B30445) -0.246 -0.052 0.194 scirp.org
2-mercaptobenzothiazole -0.256 -0.067 0.189 scirp.org
2-(methylthio)benzothiazole -0.245 -0.061 0.184 scirp.org

Electron Density Distribution and Charge Transfer Mapping

The distinct separation of the HOMO and LUMO on the donor (dimethylamino) and acceptor (benzothiazole) parts of the molecule, respectively, facilitates an intramolecular charge transfer (ICT) upon photoexcitation. This ICT is a defining characteristic of this compound and similar 'push-pull' compounds. Theoretical calculations predict that excitation from the HOMO to the LUMO at a perpendicular geometry results in a twisted intramolecular charge transfer (TICT) state. The formation of this TICT state is responsible for the unique solvatochromic properties observed, where the fluorescence emission is highly sensitive to solvent polarity. researchgate.net Natural Bond Orbital (NBO) analysis further confirms the occurrence of ICT through the delocalization of electron density. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. mdpi.comnih.gov The MEP map uses a color scale to represent different potential values on the electron density surface.

Red Regions: These areas indicate negative electrostatic potential, are rich in electron density, and are susceptible to electrophilic attack. mdpi.comnih.gov In benzothiazole derivatives, these negative regions are typically localized over electronegative atoms like nitrogen and the carbonyl groups in related structures. nih.gov

Blue Regions: These areas represent positive electrostatic potential, are electron-deficient, and are prone to nucleophilic attack. mdpi.comnih.gov

Green Regions: These areas correspond to zero or neutral potential. nih.gov

By analyzing the MEP map, researchers can gain a graphical understanding of the molecule's relative polarity and pinpoint its reactive sites. scirp.orgmdpi.com For benzimidazole (B57391), a related heterocyclic compound, the maximum positive regions are localized over the benzimidazole ring, while negative potentials are found over the electronegative atoms. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides detailed insight into the intramolecular interactions, such as hyperconjugation and charge delocalization, that contribute to the stability of a molecule. scirp.orgresearchgate.net This method analyzes the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy using second-order perturbation theory (E(2)). scirp.org

In benzothiazole derivatives, NBO analysis reveals significant charge transfer and delocalization. mdpi.comscirp.orgresearchgate.net For instance, studies on related thiazole azo dyes show strong π→π* interactions, indicating a flow of charge from the donor ring towards the acceptor moieties. mdpi.com The stabilization energies calculated from these interactions confirm the presence of ICT, which stabilizes the molecule. scirp.orgresearchgate.net The analysis of electron density in bonding and antibonding orbitals further reinforces the understanding of the charge delocalization pathways within the molecular structure. researchgate.net

Table 2: Second-Order Perturbation Energies (E(2)) for Major Donor-Acceptor Interactions in Related Thiazole Azo Dyes Note: Data from related compounds illustrating the magnitude of stabilization from charge delocalization.

Donor NBO Acceptor NBO E(2) (kcal/mol) for Dye A E(2) (kcal/mol) for Dye B E(2) (kcal/mol) for Dye C Reference
π(C35–C36) π*(C1–C2) 23.31 23.69 22.83 mdpi.com
π(C1–C2) π*(C35–C50) 40.80 43.29 49.30 mdpi.com

Prediction of Nonlinear Optical (NLO) Properties

Organic molecules with a donor-π-acceptor (D-π-A) structure, like this compound, are of great interest for their nonlinear optical (NLO) properties. researchgate.netresearchgate.net These properties arise from the highly polarizable and asymmetric molecular structure, which leads to a large change in dipole moment upon excitation by an external electric field. researchgate.net The NLO response is crucial for applications in optoelectronics and photonics. mdpi.com

Hyperpolarizability Calculations

The key parameter for quantifying second-order NLO activity is the first-order hyperpolarizability (β). mdpi.com Computational DFT methods are widely used to calculate the total hyperpolarizability (βtot) of molecules. mdpi.commdpi.com A large β value is indicative of a strong NLO response. mdpi.com

For D-π-A systems, the magnitude of β is strongly influenced by the efficiency of the intramolecular charge transfer from the donor to the acceptor. The incorporation of strong electron-donating groups (like -N(CH3)2) and electron-withdrawing groups enhances this charge transfer and, consequently, the hyperpolarizability. nih.gov For comparison, urea (B33335) is often used as a reference standard in NLO studies. nih.gov Theoretical calculations on various benzothiazole and related derivatives have shown significantly high hyperpolarizability values, suggesting their suitability for NLO applications. mdpi.comnih.gov For example, certain pyrrole (B145914) hydrazones with electron-withdrawing groups exhibit β0 values as high as 63.89 × 10–30 esu, indicating their potential as NLO materials. nih.gov

Table 3: Calculated First-Order Hyperpolarizability (β) for Various Organic Molecules Note: Values for related and reference compounds to provide context for NLO properties.

Compound β (x 10-30 cm5/esu) Computational Method Reference
p-Cl benzaldehyde 820.22 DFT/B3LYP/6-31G'(d,p) mdpi.com
Pyrrole Hydrazone 3B 48.83 DFT nih.gov
Pyrrole Hydrazone 3C 63.89 DFT nih.gov
2(3H)-benzothiazolone 505.4 (Hartree) DFT mdpi.com

Structure Photophysical Property Relationships and Molecular Design Principles

Impact of Substituent Electronic and Steric Effects

The electronic nature and steric hindrance of substituents appended to the 2-(p-dimethylaminostyryl)benzothiazole framework play a pivotal role in modulating its photophysical properties. By strategically introducing electron-donating or electron-withdrawing groups at various positions, it is possible to fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission characteristics.

The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH₃), on the phenyl ring of the styryl moiety generally leads to a bathochromic (red) shift in both the absorption and emission spectra. This is attributed to the destabilization of the HOMO, which reduces the HOMO-LUMO energy gap. Conversely, the incorporation of electron-withdrawing groups, such as a nitro group (-NO₂), tends to cause a hypsochromic (blue) shift or a less pronounced red shift, as they stabilize the HOMO.

Steric effects also exert significant control over the photophysical outcomes. Bulky substituents can induce a twist in the molecular backbone, disrupting the planarity of the π-conjugated system. This disruption can hinder the efficiency of the intramolecular charge transfer, often leading to a decrease in the fluorescence quantum yield. For instance, ortho-methylation on the styryl ring can force the molecule out of planarity, impacting its emission properties. In some cases, this steric hindrance can be advantageous, as it can prevent π-π stacking in the solid state, leading to enhanced emission in aggregated forms, a phenomenon known as aggregation-induced emission (AIE).

The following table provides a comparative look at the photophysical properties of this compound and a derivative to illustrate the impact of substituents.

Compound NameSubstituentAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φf)
This compound None~420~500-550 (solvent dependent)Variable
2-(4-(Dimethylamino)styryl)-6-methylbenzothiazole -CH₃ at 6-positionNot specifiedNot specifiedNot specified

Role of Conjugation Length and Molecular Rigidity on Optical Responses

The extent of π-conjugation and the rigidity of the molecular framework are critical determinants of the optical responses in styryl-benzothiazole systems. Altering the length of the π-conjugated bridge that connects the electron donor and acceptor moieties directly influences the energy of the electronic transitions.

Extending the π-conjugation length, for instance by introducing additional vinyl or aromatic units into the styryl bridge, typically results in a significant bathochromic shift in both the absorption and emission spectra. bohrium.com This is because a longer conjugated system leads to a smaller HOMO-LUMO gap, requiring less energy for electronic excitation. This principle has been effectively used to design derivatives that emit across the visible spectrum, from blue to red and even into the near-infrared region. bohrium.com

Molecular rigidity has a profound effect on the fluorescence quantum yield. In flexible molecules like this compound, non-radiative decay pathways, such as torsional relaxation and photo-induced trans-cis isomerization, can compete with fluorescence, leading to lower quantum yields in solution. chemspider.com By rigidifying the molecular structure, these non-radiative pathways can be suppressed, thereby enhancing the fluorescence efficiency. This can be achieved by incorporating the styryl double bond into a ring system or by introducing bulky groups that restrict rotational freedom. The enhanced fluorescence of these dyes upon binding to amyloid fibrils is a well-known example of how environmental constraints on molecular rotation can boost emission.

The table below presents data for a series of D-π-A benzothiazole (B30560) derivatives where the π-bridge is modulated, demonstrating the effect of conjugation length on their photophysical properties. bohrium.com

Compound Nameπ-Bridge MoietyAbsorption Max (nm) in THFEmission Max (nm) in THFFluorescence Quantum Yield (Φf) in THF
PLB1 Benzene (B151609)3624370.81
PLB2 Thiophene3904580.98
PLB3 Benzene-Thiophene4024960.99
PLB4 Thiophene-Benzene4135360.69
PLB5 Thiophene-Thiophene4305450.35
PLB6 Benzene-C≡C-Benzene4255850.86

Rational Design Strategies for Tunable Luminescence

The insights gained from understanding structure-property relationships have enabled the development of rational design strategies for creating this compound derivatives with precisely tuned luminescence. bohrium.com These strategies often involve a multi-pronged approach, simultaneously considering electronic effects, conjugation, and rigidity.

A primary strategy involves the modification of the donor and acceptor strengths. While the dimethylamino group is a strong donor, its donating capacity can be further enhanced by incorporating it into a more rigid, planar structure like a julolidine (B1585534) moiety. Similarly, the acceptor strength of the benzothiazole unit can be increased by introducing electron-withdrawing substituents or by extending its aromatic system.

Another powerful approach is the modulation of the π-bridge. As demonstrated in the previous section, the insertion of different aromatic or heteroaromatic rings (e.g., thiophene, furan) or acetylenic units into the styryl linker allows for systematic control over the emission color. bohrium.com This "π-bridge engineering" has been instrumental in developing a palette of fluorescent dyes from a single core structure. bohrium.com

Furthermore, the concept of "AIE-gens" (Aggregation-Induced Emission luminogens) has emerged as a key design principle. By attaching bulky groups that create a twisted conformation in solution, the molecule can be rendered non-emissive. However, upon aggregation or when constrained in a rigid matrix, the intramolecular rotations are restricted, blocking the non-radiative decay channels and "switching on" strong fluorescence.

The combination of these strategies provides a robust toolkit for the rational design of novel this compound-based materials with tailored photophysical properties for a wide array of applications, from biological imaging to organic light-emitting diodes (OLEDs).

Academic Applications in Advanced Functional Materials and Sensing Principles

Molecular Probes for Mechanistic Studies

The inherent sensitivity of the fluorescence of 2-(p-Dimethylaminostyryl)benzothiazole to its surroundings makes it an exceptional molecular probe for investigating complex chemical and physical processes.

The compound's D-π-A architecture results in a large dipole moment change upon photoexcitation, leading to a pronounced solvatochromic effect. This means its absorption and emission spectra are highly dependent on the polarity of the solvent. In non-polar solvents, the molecule typically exhibits blue-shifted fluorescence, while in polar solvents, a red-shift is observed due to the stabilization of the excited state. This behavior allows it to function as a fluorescent probe to gauge the polarity of microenvironments, such as within polymer matrices, micelles, or biological systems.

Furthermore, the styryl group of the molecule can undergo torsional relaxation in the excited state. In low-viscosity environments, this non-radiative decay pathway is efficient, leading to lower fluorescence quantum yields. However, in viscous media, the rotation is hindered, which restricts this non-radiative pathway and results in a significant increase in fluorescence intensity. This phenomenon, known as fluorescence enhancement due to restricted intramolecular rotation (RIR), makes this compound an effective probe for measuring microviscosity.

Table 1: Illustrative Solvatochromic Shift Data for a Benzothiazole-based Dye This table illustrates the typical solvatochromic behavior of D-A styryl dyes, showing a shift to longer wavelengths (red-shift) in emission as solvent polarity increases.

SolventPolarity IndexEmission Maximum (λem)
n-Hexane0.1~610 nm
Toluene2.4~615 nm
Dichloromethane3.1~625 nm
Acetone5.1~630 nm
Methanol6.6~632 nm

The benzothiazole (B30560) moiety and the dimethylamino group can act as binding sites or be functionalized to create selective chemosensors for various analytes. The principle of detection often relies on the modulation of the intramolecular charge transfer (ICT) process upon analyte binding. nih.gov

For instance, a sensor incorporating a benzothiazole unit can be designed to detect specific metal ions. The coordination of a metal ion to the sensor molecule can alter the electron density of the donor or acceptor part, thereby disrupting or modifying the ICT character. This perturbation results in a discernible change in the absorption (colorimetric) or fluorescence (fluorometric) properties. nih.gov A newly designed quinoline-benzothiazole probe, for example, showed a color change from pale yellow to orange upon binding with In³⁺ ions. nih.gov This was attributed to a shift in the absorbance band from 360 nm (ligand-to-ligand charge transfer) to 445 nm (ligand-to-metal charge transfer). nih.gov

Similarly, sensors for small molecules like cyanide (CN⁻) have been developed. In one case, the nucleophilic addition of a cyanide anion to a vinylidene group linked to a benzothiazole derivative inhibited the ICT process. nih.gov This resulted in a significant blue-shift in the fluorescence emission and a visible color change, allowing for sensitive detection. nih.gov The detection limit for CN⁻ using this particular benzothiazole-based sensor was determined to be as low as 5.97 nM. nih.gov

The viscosity-sensitive fluorescence of this compound makes it a valuable tool for in-situ monitoring of polymerization reactions. As a monomer solution transforms into a solid polymer, the viscosity of the medium increases dramatically. When a small amount of the dye is added to the initial reaction mixture, its fluorescence intensity can be monitored over time.

The reaction kinetics can be studied by observing the change in fluorescence. nih.gov The initial stages of polymerization are characterized by low viscosity and, consequently, low fluorescence from the probe. As the polymerization proceeds and polymer chains grow, the increasing viscosity of the medium restricts the intramolecular rotation of the styryl group, leading to a progressive increase in fluorescence intensity. The rate of this fluorescence enhancement is directly related to the rate of polymerization. researchgate.net This method allows for real-time tracking of the curing process without the need for sample extraction. The sigmoidal shape of the fluorescence intensity versus time curve can provide information on different stages of the reaction, such as initiation, propagation, and termination. mdpi.com

Table 2: Polymerization Kinetic Parameters Monitored via a Fluorescent Probe This table provides a conceptual representation of how kinetic data from a probe's fluorescence could be interpreted.

ParameterDescriptionObservation from Fluorescence
Induction Time Time before significant polymerization begins.Period of low, stable fluorescence intensity.
Rate of Polymerization Speed of the polymerization reaction.The slope of the rising portion of the fluorescence intensity curve.
Conversion Extent of monomer conversion to polymer.The plateau of the fluorescence intensity curve, indicating maximum viscosity.
Gel Point Onset of network formation.A sharp increase in the rate of fluorescence enhancement.

Development of Advanced Optical Materials

The significant electronic and photophysical properties of this compound also make it a building block for advanced optical materials.

The D-π-A structure of this compound is fundamental to its second- and third-order nonlinear optical (NLO) properties. Such "push-pull" molecules, featuring a strong electron-donating group (dimethylamino) connected to a strong electron-accepting group (benzothiazole) via a π-conjugated bridge (styryl), can exhibit large molecular hyperpolarizabilities. researchgate.netacs.org When these chromophores are embedded in a material and aligned, the material can exhibit a large macroscopic NLO response. This makes them candidates for applications in electro-optic modulation, optical switching, and frequency doubling. Research has shown that chalcone (B49325) derivatives, which share structural similarities, exhibit enhanced NLO properties with the inclusion of a dimethylamine (B145610) group. mdpi.com Similarly, benzothiazole-based chromophores have been investigated for their large third-order nonlinear absorption effects. rsc.org

While many fluorescent dyes suffer from aggregation-caused quenching (ACQ) where their emission is reduced in the solid state or in aggregates, this compound and its derivatives can exhibit the opposite effect: Aggregation-Induced Emission (AIE). nih.gov In dilute solutions, the molecule may have a low fluorescence quantum yield due to active intramolecular rotations that provide a non-radiative decay channel. nih.gov

However, upon aggregation in poor solvents or in the solid state, the physical constraint imposed by neighboring molecules severely restricts these intramolecular rotations. nih.gov This blockage of the non-radiative pathway forces the excited state to decay radiatively, resulting in strong fluorescence emission. rsc.org This AIE phenomenon is characteristic of molecules with rotatable groups. The mechanism is primarily attributed to the Restriction of Intramolecular Motion (RIM), which includes both intramolecular rotation and vibration. Benzothiazole derivatives with D-A-π-D structures have been synthesized and shown to be AIE-active, with their solid-state fluorescence being tunable through mechanical grinding (mechanofluorochromism). nih.gov

Table 3: Comparison of ACQ and AIE Properties

PropertyAggregation-Caused Quenching (ACQ)Aggregation-Induced Emission (AIE)
State Fluorescent in dilute solutionNon-emissive or weakly emissive in dilute solution
Aggregation Emission is quenched upon aggregationEmission is activated upon aggregation
Mechanism Formation of non-emissive excimers/exciplexesRestriction of Intramolecular Motion (RIM)
Typical Molecules Planar, rigid aromatic compoundsMolecules with rotatable groups (e.g., styryl)

Supramolecular Interactions and Host-Guest Systems of this compound

The field of supramolecular chemistry investigates the complex assemblies formed by two or more chemical species held together by non-covalent intermolecular forces. Within this field, host-guest systems are a central focus, where a larger 'host' molecule encapsulates a smaller 'guest' molecule. This compound (DMASBT) is an exemplary guest molecule due to its unique photophysical properties, which are highly sensitive to its immediate environment. Its fluorescence, in particular, can be significantly modulated by its inclusion within a host system, making it a valuable probe for studying molecular recognition and encapsulation phenomena.

Interaction with Micelles and Protein-Surfactant Aggregates

Micelles are self-assembled colloidal particles formed by surfactant molecules in a solution, typically water. They possess a hydrophobic core and a hydrophilic shell, creating distinct microenvironments that can be probed by fluorescent molecules like DMASBT. The interaction of fluorescent dyes with micelles and more complex protein-surfactant aggregates is crucial for understanding biological transport phenomena and for designing drug delivery systems.

Research on the structurally analogous compound, 2-(p-dimethylaminostyryl)benzoxazole (DMASBO), provides significant insight into how DMASBT interacts with these systems. researchgate.net When introduced into surfactant solutions such as sodium dodecyl sulfate (B86663) (SDS), cetyltrimethylammonium bromide (CTAB), or Triton X-100 (TX-100), the DMASBT molecule preferentially partitions into the hydrophobic micellar core to escape the aqueous environment. This transition from a polar (water) to a non-polar (micelle interior) environment induces significant changes in its photophysical properties:

Fluorescence Quantum Yield: In aqueous solutions, DMASBT exhibits weak fluorescence due to the de-excitation of its excited state via non-radiative pathways, primarily through torsional motion (twisting) around the ethylene (B1197577) bond. researchgate.net Upon entering the sterically confined and more viscous environment of a micelle core, this torsional motion is restricted. This restriction of intramolecular rotation (RIR) closes the non-radiative decay channel, leading to a dramatic increase in fluorescence quantum yield, an effect often referred to as "light-up" fluorescence. researchgate.net

Stokes Shift: The molecule displays a large Stokes shift that is sensitive to the polarity of its surroundings. By measuring the shift in micellar solutions, the effective dielectric constant and polarity of the micelle-water interface can be determined. researchgate.net

Critical Micelle Concentration (CMC): The fluorescence intensity of DMASBT remains low at surfactant concentrations below the CMC. As the concentration reaches the CMC and micelles begin to form, the dye is incorporated into the non-polar interior, causing a sharp increase in fluorescence. This inflection point allows for the precise determination of the CMC for various surfactants. researchgate.net

In protein-surfactant aggregates, such as with human serum albumin (HSA), DMASBT can act as a probe for hydrophobic binding pockets. researchgate.net The binding of the dye to these pockets results in fluorescence enhancement, providing data on binding affinity and the microenvironment within the protein.

ParameterEnvironmentObservationImplication
Fluorescence Intensity Aqueous SolutionLowEfficient non-radiative decay via rotation.
Micellar SolutionHighRestriction of intramolecular rotation (RIR) in the viscous micelle core enhances radiative decay.
Emission Maximum (λem) Increasing Solvent PolarityRed-shift (to longer wavelengths)Indicates a polar intramolecular charge transfer (ICT) excited state.
Micelle Core vs. WaterBlue-shift (to shorter wavelengths)The probe experiences a less polar environment inside the micelle.

Complexation with Cyclodextrins and other Host Molecules

Cyclodextrins (CDs) are macrocyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, making them ideal hosts for encapsulating non-polar guest molecules in aqueous solutions. rsc.orgnih.gov The complexation of DMASBT with cyclodextrins, particularly β-cyclodextrin due to its suitable cavity size, is a classic example of host-guest chemistry.

The primary driving force for the formation of a DMASBT-CD inclusion complex is the hydrophobic effect. The non-polar DMASBT molecule is energetically favored to move from the polar aqueous environment into the non-polar, "hydrophobic" cavity of the cyclodextrin (B1172386). rsc.org This encapsulation process leads to distinct and measurable changes in the properties of the DMASBT guest:

Enhanced Fluorescence: Similar to its behavior in micelles, the confinement within the cyclodextrin cavity restricts the torsional freedom of the DMASBT molecule. This leads to a significant enhancement of its fluorescence quantum yield.

Increased Solubility and Stability: The hydrophilic exterior of the cyclodextrin renders the entire host-guest complex soluble in water, effectively increasing the apparent solubility of the poorly soluble DMASBT. nih.gov The cavity also protects the guest molecule from external factors, increasing its chemical stability.

Spectral Shifts: The absorption and emission spectra of DMASBT undergo shifts upon complexation, which can be used to study the binding stoichiometry and association constants of the host-guest system.

Theoretical studies using methods like PM3 and DFT can model the inclusion process, predicting the most stable orientation of the guest within the host cavity. nih.gov For DMASBT, it is expected that the dimethylaminostyryl portion of the molecule inserts into the cavity, maximizing hydrophobic and van der Waals interactions. rsc.org

Host MoleculeGuest MoleculePrimary Driving ForceConsequence for Guest
β-Cyclodextrin This compoundHydrophobic EffectEnhanced fluorescence, increased aqueous solubility, protection from environment.
Micelle (e.g., SDS) This compoundHydrophobic EffectEnhanced fluorescence, partitioning into non-polar core.

Binding Mechanisms with DNA Hybrid Structures

Certain dye molecules can interact non-covalently with specific DNA structures, and their resulting photophysical response makes them powerful tools in molecular biology and diagnostics. Benzothiazole-based dyes, structurally related to DMASBT, have been identified as highly effective fluorescent probes for a non-canonical DNA structure known as the G-quadruplex (G4). researchgate.netacs.org G4 DNA is formed in guanine-rich sequences, such as those found in human telomeres and oncogene promoter regions.

The binding of DMASBT and similar styryl dyes to G4 DNA is characterized by a massive increase in fluorescence intensity, making them "light-up" probes that are essentially non-fluorescent when free in solution but glow brightly upon binding. acs.org The primary binding mechanism is thought to be "end-stacking," where the planar aromatic surface of the dye molecule stacks onto the terminal G-quartet of the G4 structure. acs.org

Key features of this interaction include:

High Selectivity: Many of these probes show remarkable selectivity for G4 DNA over canonical double-stranded DNA (dsDNA). researchgate.netacs.org This selectivity arises from the unique planar and electron-rich surface of the G-quartet, which provides a favorable binding site for the dye.

Fluorescence Enhancement: The binding and stacking interaction rigidly holds the dye molecule in place, severely restricting the intramolecular rotation that otherwise quenches its fluorescence in solution. This leads to fluorescence enhancements of up to several hundred-fold. acs.org

Minor Groove Binding: While end-stacking is dominant for G4 DNA, some benzothiazole derivatives have also been shown to bind within the minor groove of AT-rich sequences of dsDNA, although typically with a weaker fluorescence response.

The ability of DMASBT analogues to selectively target and "light up" G4 structures allows for their use in detecting these structures in vitro and potentially for imaging them in living cells. rsc.org

Fundamental Principles in Photocatalytic Research

Photocatalysis utilizes light to accelerate a chemical reaction through the action of a photocatalyst. The fundamental principle involves the absorption of a photon by the catalyst, which promotes it to an electronically excited state with enhanced redox capabilities. In this excited state, the catalyst can initiate chemical transformations by transferring an electron to or from a substrate molecule (photoredox catalysis).

Styryl benzothiazole dyes like DMASBT are excellent candidates for visible-light photocatalysis due to their strong absorption in the visible spectrum and the tunable nature of their excited-state properties. researchgate.net The core principle of DMASBT's role in photocatalysis is that of a photosensitizer .

The process can be summarized in the following steps:

Light Absorption: The DMASBT molecule absorbs a photon of visible light, transitioning from its ground state (S₀) to an excited singlet state (S₁). DMASBT (S₀) + hν → DMASBT* (S₁)

Intersystem Crossing (Optional): The excited singlet state can undergo intersystem crossing to a longer-lived triplet state (T₁), which is often the key reactive state in photocatalysis. DMASBT* (S₁) → DMASBT* (T₁)

Electron Transfer: The excited dye, DMASBT*, is both a better electron donor and a better electron acceptor than its ground-state counterpart. It can participate in two types of electron transfer:

Oxidative Quenching: DMASBT* accepts an electron from a substrate (reductive quenching of the substrate), becoming a radical anion. DMASBT* + Substrate → DMASBT•⁻ + Substrate•⁺

Reductive Quenching: DMASBT* donates an electron to a substrate (oxidative quenching of the substrate), becoming a radical cation. DMASBT* + Substrate → DMASBT•⁺ + Substrate•⁻

Catalyst Regeneration: The resulting radical ion of the dye must be returned to its ground state in a subsequent step to complete the catalytic cycle, for instance, by reacting with another reagent in the system.

This principle is applied in areas such as dye-sensitized solar cells (DSSCs), where a dye adsorbed on a semiconductor surface (like TiO₂) injects an electron into the semiconductor's conduction band upon excitation. rsc.org It is also used in photopolymerization, where the excited dye interacts with a co-initiator (e.g., a borate (B1201080) salt) to generate radicals that initiate a polymerization chain reaction. researchgate.net The efficiency of these processes is governed by the redox potentials of the dye in its excited state and the free energy change (ΔG) of the electron transfer step. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(p-Dimethylaminostyryl)benzothiazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Suzuki cross-coupling reactions using 2-(4-bromophenyl)benzothiazole and boronic acid derivatives. Optimization involves testing catalysts (e.g., Pd(PPh₃)₄), solvents (toluene or DMF), and temperature (80–120°C). Reaction progress is monitored via TLC in toluene:ethyl acetate:formic acid (5:4:1) . Purity is confirmed by melting point, NMR (¹H/¹³C), and elemental analysis .

Q. How can researchers characterize the fluorescence properties of this compound?

  • Methodological Answer : Fluorescence spectra are measured in methanol at concentrations of 10⁻⁴–10⁻⁵ M using excitation wavelengths (e.g., 330 nm). Quantum yields and Stokes shifts are calculated relative to standards like quinine sulfate. Solvent polarity effects on emission maxima should be systematically tested .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to strong oxidizers and light. Use local exhaust ventilation during handling. Post-synthesis, wash equipment with methanol to prevent residual contamination .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Introduce substituents (e.g., halogens, methoxy groups) at the styryl or benzothiazole moiety. Test derivatives for target interactions (e.g., AhR binding ) using in silico docking (AutoDock Vina) and in vitro assays (e.g., CYP1A1 induction in HepG2 cells). Correlate logP values (HPLC-derived) with cellular uptake .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER/GROMACS) and quantum chemical calculations (DFT at B3LYP/6-31G* level) to model binding affinities. Validate with electrochemical impedance spectroscopy (EIS) to assess membrane penetration .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Perform meta-analysis of IC₅₀ values from diverse assays (e.g., antitumor vs. anti-HIV ). Control for variables like cell line specificity (e.g., MCF-7 vs. HeLa), solvent effects (DMSO concentration), and metabolic activation pathways (CYP1A1 vs. CYP3A4) .

Q. What experimental design approaches optimize corrosion inhibition studies for this compound?

  • Methodological Answer : Use response surface methodology (RSM) with central composite design (CCD) to model variables: inhibitor concentration (100–1000 μM), temperature (25–50°C), and HCl concentration (1–5 M). Analyze via electrochemical impedance spectroscopy (EIS) and Langmuir adsorption isotherms .

Q. How does the compound’s bioactivation pathway influence its therapeutic efficacy and toxicity?

  • Methodological Answer : Trace metabolic pathways using LC-MS/MS to identify reactive intermediates (e.g., electrophilic species from CYP1A1-mediated oxidation). Compare DNA adduct formation (³²P-postlabeling) in sensitive vs. resistant cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.